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The study of dopamine's role in cortical function, particularly through the D1 receptor in layer 5

(L5) pyramidal neurons, is crucial for understanding cognitive processes and various

neuropsychiatric disorders.[1] Genetically modified mouse models, such as those expressing

tdTomato fluorescent protein under the control of the D1 receptor promoter (D1-tdTomato),

have been instrumental. These models allow for the identification and targeted study of D1

receptor-expressing (D1+) neurons, effectively creating a comparative knockout model against

neighboring D1-negative (D1-) neurons. This guide compares the morphological, physiological,

and pharmacological properties of D1+ and D1- L5 pyramidal neurons, providing a framework

for validating findings related to D1 receptor function.

Comparative Analysis of L5 Pyramidal Neurons
Studies utilizing D1-tdTomato mice have revealed that L5 pyramidal neurons are not a

homogeneous population. Instead, they can be segregated into distinct subpopulations based

on the expression of D1 receptors.[1][2] These D1+ neurons exhibit unique morphological and

electrophysiological characteristics compared to their D1- counterparts.

Morphological and Electrophysiological distinctions:

D1+ neurons in L5 of the prefrontal cortex (PFC) are morphologically distinct, featuring less

extensive apical dendritic branching compared to D1- neurons.[1][2] Electrophysiologically, D1+

neurons have a more hyperpolarized resting membrane potential and a higher input resistance.

[1] These intrinsic properties suggest that D1+ neurons have a different capacity for synaptic

integration and action potential generation.
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Table 1: Comparison of Morphological Properties of L5 Pyramidal Neurons

Property D1+ Neurons D1- Neurons Reference

Apical Dendrite Total

Length (μm)
2300 ± 200 5500 ± 1100 [1]

Apical Dendrite

Branch Points
15 ± 2 35 ± 6 [1]

Basal Dendrite Total

Length (μm)
2600 ± 200 3500 ± 500 [1]

Basal Dendrite Branch

Points
20 ± 2 23 ± 3 [1]

Table 2: Comparison of Electrophysiological Properties of L5 Pyramidal Neurons

Property D1+ Neurons D1- Neurons Reference

Resting Membrane

Potential (mV)
-74 ± 1 -68 ± 1 [1]

Input Resistance (MΩ) 189 ± 11 87 ± 6 [1]

Pharmacological Validation of D1 Receptor Function
The functional expression of D1 receptors on L5 pyramidal neurons has been validated through

the application of D1 receptor agonists and antagonists. Activation of D1 receptors with

agonists like SKF-38393 or SKF-81297 leads to a significant increase in the number of action

potentials fired in response to depolarizing current injections in D1+ neurons.[1][2] This effect is

not observed in D1- neurons and can be blocked by the D1 receptor antagonist SCH-23390,

confirming the specificity of the D1 receptor-mediated response.[1][2]

Table 3: Effect of D1 Receptor Modulation on Action Potential Firing in L5 Pyramidal Neurons
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Condition
Change in Action
Potentials (ΔAP) in
D1+ Neurons

Change in Action
Potentials (ΔAP) in
D1- Neurons

Reference

SKF-38393 (D1

Agonist)
2.3 ± 0.3 0.3 ± 0.1 [1]

SKF-81297 (D1

Agonist)
2.8 ± 0.4 -0.6 ± 0.4 [1]

SKF-38393 + SCH-

23390 (D1 Antagonist)
0.1 ± 0.3 Not Reported [1]

SKF-81297 + SCH-

23390 (D1 Antagonist)
0.2 ± 0.4 Not Reported [1]

Signaling Pathway
The enhanced excitability of D1+ neurons is mediated through the canonical D1 receptor

signaling pathway. D1 receptors are Gαs-coupled, and their activation leads to the stimulation

of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein

Kinase A (PKA).[1] Experiments have shown that blocking G-protein signaling or inhibiting PKA

prevents the D1 agonist-induced increase in firing, while inhibiting Protein Kinase C (PKC) has

no effect.[1] This indicates that the PKA pathway is the primary mediator of D1 receptor effects

on the firing properties of these neurons.[1]
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D1 Receptor Signaling Pathway.
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Animal Models: Experiments are typically performed using BAC transgenic mice expressing

tdTomato under the control of the D1 receptor promoter (Drd1a-tdTomato).[1] This allows for

the visual identification of D1+ neurons.

Slice Preparation: Acute coronal slices of the prefrontal cortex (typically 300 µm thick) are

prepared from young adult mice. Slices are prepared in an ice-cold cutting solution and then

incubated in artificial cerebrospinal fluid (aCSF) at a physiological temperature before

recording.[1]

Electrophysiology: Whole-cell current-clamp recordings are obtained from visually identified

D1+ (tdTomato-expressing) and neighboring D1- (non-fluorescent) L5 pyramidal neurons.[1]

Recording pipettes are filled with an internal solution containing K-gluconate and other

standard components.[1] A series of hyperpolarizing and depolarizing current steps are injected

to determine intrinsic electrophysiological properties and firing patterns.[1]

Pharmacology: D1 receptor agonists (e.g., SKF-38393, SKF-81297) and antagonists (e.g.,

SCH-23390) are bath-applied to the slices to assess the functional response of D1+ and D1-

neurons.[1] To isolate the direct effects on the recorded neuron, synaptic transmission is often

blocked using antagonists for AMPA, NMDA, and GABA receptors (e.g., NBQX, CPP, SR-

95531).[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3429120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3429120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3429120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3429120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3429120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3429120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3429120/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

D1-tdTomato Mouse

Acute PFC Slice
Preparation

Identify D1+ (red)
and D1- (unlabeled)

L5 Neurons

Whole-Cell
Current-Clamp

Recording

Morphological
Reconstruction

Bath Application of
D1 Agonists/
Antagonists

Electrophysiological
Characterization

Firing Rate
Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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